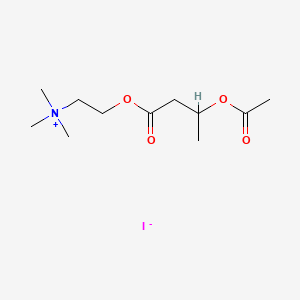
fac-Ir(3-tBu-ppy)3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fac-Ir(3-tBu-ppy)3 typically involves the coordination of iridium with 2-(3-tert-butylphenyl)pyridine ligands. One common method includes the reaction of iridium trichloride hydrate with 2-(3-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like 2-ethoxyethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as solvent extraction and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fac-Ir(3-tBu-ppy)3 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.
Reduction: It can also undergo reduction reactions, typically involving electron donors.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions[][3].
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species[3][3].
Applications De Recherche Scientifique
Fac-Ir(3-tBu-ppy)3 has a wide range of scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, facilitating various photoredox reactions.
Biology: The compound serves as a fluorescent probe for studying biological molecules and cellular activities.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism by which fac-Ir(3-tBu-ppy)3 exerts its effects involves the absorption of light, leading to the excitation of electrons. This excited state can then participate in various photochemical reactions. The compound’s molecular targets include organic substrates in photoredox reactions, where it facilitates electron transfer processes . The pathways involved often include the formation of reactive intermediates such as radicals .
Comparaison Avec Des Composés Similaires
Fac-Ir(btp)3: Tris(2-(2-benzothiazolyl)pyridine)iridium(III) is used in similar photonic applications but has different photophysical properties.
Uniqueness: Fac-Ir(3-tBu-ppy)3 is unique due to the presence of tert-butyl groups, which enhance its stability and photophysical properties compared to other iridium complexes. This makes it particularly suitable for applications requiring high luminescence and stability .
Propriétés
Formule moléculaire |
C45H48IrN3 |
|---|---|
Poids moléculaire |
823.1 g/mol |
Nom IUPAC |
2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3 |
Clé InChI |
SHKJZNUTHOXNND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



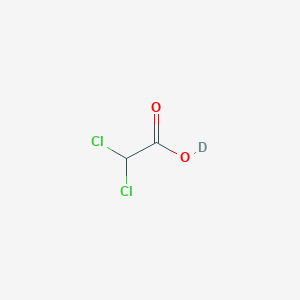

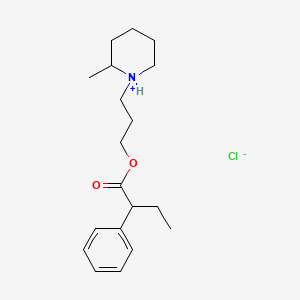
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)

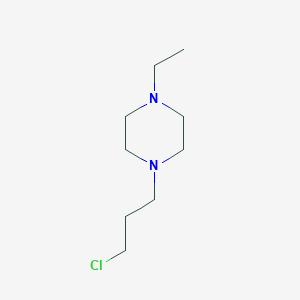
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
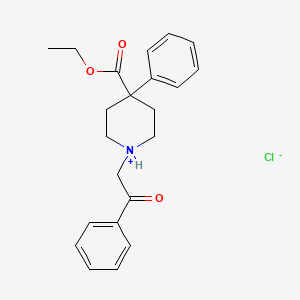
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)
